molecular formula C24H26N4O3 B12185965 N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide

N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide

Cat. No.: B12185965
M. Wt: 418.5 g/mol
InChI Key: BNOAKARILMLNNV-UHFFFAOYSA-N
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Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-benzyl-4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C24H26N4O3/c29-22(26-16-18-6-2-1-3-7-18)10-11-23(30)27-12-14-28(15-13-27)24(31)20-17-25-21-9-5-4-8-19(20)21/h1-9,17,25H,10-16H2,(H,26,29)

InChI Key

BNOAKARILMLNNV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)NCC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide typically involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, reduced alcohols, and various substituted indole compounds .

Scientific Research Applications

N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide has numerous scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H26N4O3C_{24}H_{26}N_{4}O_{3} with a molecular weight of 418.5 g/mol. Its structure consists of an indole moiety linked to a piperazine ring and a butanamide functional group, which is significant for its biological interactions.

This compound exhibits its biological effects through several mechanisms:

  • Receptor Modulation : It interacts with various receptors involved in inflammation and cell proliferation.
  • Enzyme Inhibition : The compound inhibits specific enzymes that play roles in cancer progression and inflammatory responses.
  • Signaling Pathways : It modulates key signaling pathways related to apoptosis and cell survival, contributing to its anticancer properties.

Biological Activities

Research indicates that this compound exhibits the following biological activities:

  • Anticancer Activity :
    • The compound has shown efficacy against various cancer cell lines, including ovarian cancer, where it demonstrated tumor growth suppression in xenograft models .
    • A study reported significant inhibition of tumor growth by 100% in ovarian cancer xenografts treated with similar indole derivatives .
  • Anti-inflammatory Properties :
    • The compound has been noted for its ability to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity :
    • Preliminary studies indicate some antimicrobial properties against both Gram-positive and Gram-negative bacteria, although specific data on this compound's efficacy is limited compared to structurally similar compounds .

Case Study 1: Anticancer Efficacy

In a study involving the treatment of ovarian cancer xenografts in nude mice, N-benzyl derivatives similar to the compound demonstrated remarkable tumor growth suppression. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of indole derivatives, including N-benzyl compounds. The results indicated a significant reduction in pro-inflammatory cytokines, showcasing the compound's potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and unique features of compounds related to this compound:

Compound NameStructure HighlightsUnique Features
N-(4-chlorophenyl)-4-[4-(1H-indol-2-carbonyl)piperazin-1-y]Contains a chlorophenyl groupPotentially different biological activity due to chlorine substitution
4-[4-(1,3-thiazol-2-carbonyl)piperazin-1-y]pyrrolidinFeatures a thiazole moietyInvestigated for different biological pathways
3-amino-N-[2-(2-methylphenyl)phenyl]pyrrolidinContains an amino groupMay exhibit unique pharmacological properties

These compounds differ primarily in their substituents, which can significantly influence their biological activities and therapeutic potentials compared to N-benzyl-4-[4-(1H-indol-3-ycarbonyl)piperazin-1-y]-4 oxobutanamide.

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